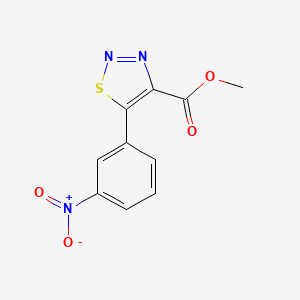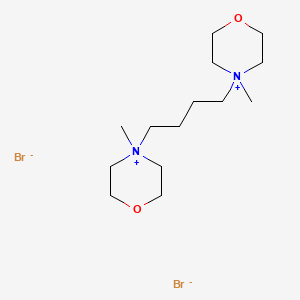
Morpholinium, 4,4'-tetramethylenebis(4-methyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide is a chemical compound known for its unique structure and properties. It is a member of the morpholinium family, which are quaternary ammonium compounds. These compounds are characterized by their nitrogen-containing heterocyclic ring structures, which contribute to their diverse chemical reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide typically involves the reaction of morpholine derivatives with alkylating agents. One common method is the reaction of 4-methylmorpholine with 1,4-dibromobutane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or methanol.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with hydroxide ions can yield hydroxylated derivatives, while reaction with amines can produce aminated compounds .
Wissenschaftliche Forschungsanwendungen
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Wirkmechanismus
The mechanism of action of Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide involves its interaction with cellular components. The compound can disrupt cell membranes, leading to cell lysis. It may also interfere with enzymatic activities by binding to active sites or altering enzyme conformations. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethyl-4-methylmorpholinium bromide
- N-Methyl-N-ethylmorpholinium bromide
- 1-Ethyl-1-methylmorpholinium bromide
Uniqueness
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
64038-87-5 |
|---|---|
Molekularformel |
C14H30Br2N2O2 |
Molekulargewicht |
418.21 g/mol |
IUPAC-Name |
4-methyl-4-[4-(4-methylmorpholin-4-ium-4-yl)butyl]morpholin-4-ium;dibromide |
InChI |
InChI=1S/C14H30N2O2.2BrH/c1-15(7-11-17-12-8-15)5-3-4-6-16(2)9-13-18-14-10-16;;/h3-14H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
WMPXZRNMBZPVIN-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCOCC1)CCCC[N+]2(CCOCC2)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
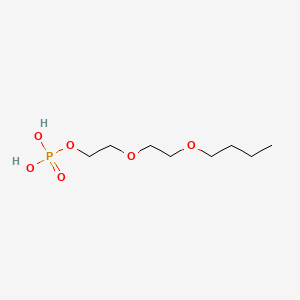
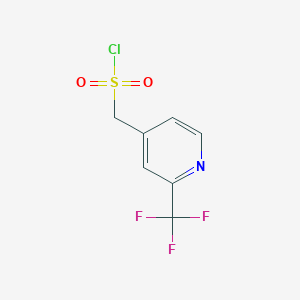
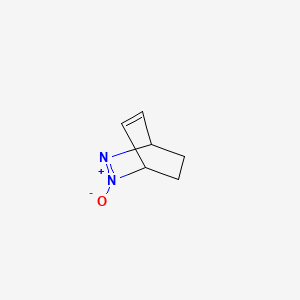
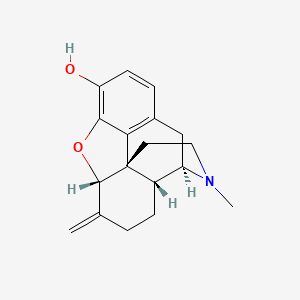
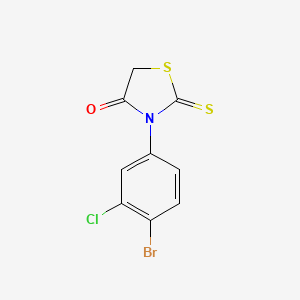
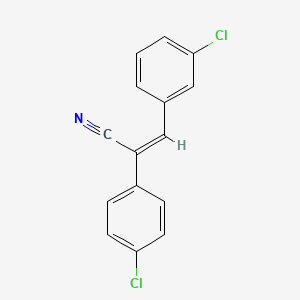
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
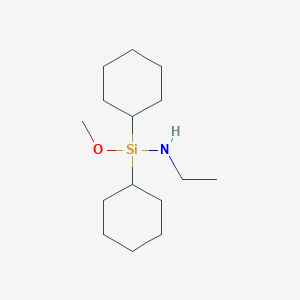
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)
![3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14163728.png)
